

"refining dosage and administration of 5-(Morpholinomethyl)-2-thiouracil in animal studies"

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Compound of Interest

Compound Name: 5-(Morpholinomethyl)-2-thiouracil

Cat. No.: B1608712

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Technical Support Center: 5-(Morpholinomethyl)-2-thiouracil

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of **5-(Morpholinomethyl)-2-thiouracil** in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is **5-(Morpholinomethyl)-2-thiouracil** and what is its expected mechanism of action?

A1: **5-(Morpholinomethyl)-2-thiouracil** is a derivative of thiouracil, a class of compounds known for their antithyroid properties.[1][2] The core thiouracil structure is known to inhibit thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones (T3 and T4).[3][4][5][6][7] By blocking TPO, these compounds prevent the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroid hormones.[4][6] The morpholinomethyl substitution at the 5-position may influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

Q2: What are the potential therapeutic applications of this compound?



A2: Given its thiouracil core, **5-(Morpholinomethyl)-2-thiouracil** is likely being investigated for conditions related to hyperthyroidism. Thiouracil and its derivatives are used to manage hyperthyroidism by decreasing the amount of thyroid hormone produced by the thyroid gland. [1][5]

Q3: What are the key physicochemical properties of **5-(Morpholinomethyl)-2-thiouracil**?

A3: The specific experimental properties of **5-(Morpholinomethyl)-2-thiouracil** are not widely published. However, based on its structure and related compounds like 2-thiouracil, it is expected to be a crystalline solid with low water solubility.[2][8] The presence of the morpholino group might slightly improve its aqueous solubility compared to unsubstituted thiouracil.

Property	Predicted Value for 5- (Morpholinomethyl)-2- thiouracil	Reference Compound: 2- Thiouracil
Molecular Formula	C9H13N3O2S[9]	C4H4N2OS[8]
Molecular Weight	227.28 g/mol [9]	128.15 g/mol [8]
Appearance	White to pale cream-colored powder (predicted)	Minute crystals or white to pale cream-colored powder[8]
Water Solubility	Poor to very slightly soluble (predicted)	Very slightly soluble in water[8]

Q4: What are the recommended routes of administration for this compound in animal studies?

A4: The optimal route of administration will depend on the experimental goals and the compound's formulation. For screening studies, oral gavage is a common route for thiouracil derivatives.[10] However, due to potential poor oral bioavailability, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection may be necessary to achieve consistent systemic exposure.

Troubleshooting Guides Formulation and Solubility Issues

Problem: The compound is difficult to dissolve for in vivo administration.



Cause: Thiouracil derivatives often exhibit poor water solubility.[11][12][13]

Solutions:

- Co-solvents: Utilize water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) to first dissolve the compound, followed by dilution with an aqueous vehicle.[12]
- pH Adjustment: Thiouracil is acidic and is more soluble in alkaline solutions.[8] Adjusting the pH of the vehicle with a suitable base may enhance solubility.
- Surfactants: The use of surfactants can help to create micellar solutions or stable suspensions.[12]
- Lipid-based Formulations: For oral administration, lipid-based formulations can improve absorption of poorly soluble compounds.[14]

Inconsistent Efficacy or High Variability in Animal Responses

Problem: Significant variation in experimental outcomes between individual animals.

Cause: This can be due to inconsistent dosing, poor bioavailability, or animal-to-animal variations in metabolism.

Solutions:

- Accurate Dosing: Ensure precise and consistent administration techniques, especially for oral gavage.
- Fasting: For oral administration, fasting the animals overnight can reduce the impact of food on drug absorption.
- Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the bioavailability and clearance of the compound to establish an optimal dosing regimen.
- Dose-Response Studies: Perform a dose-response study to identify a dose that produces a consistent and measurable effect.



Experimental Protocols Oral Gavage Administration Protocol for a Rodent Model

- Preparation of Dosing Solution:
 - Based on preliminary solubility tests, prepare a vehicle (e.g., 0.5% carboxymethylcellulose in water).
 - Weigh the required amount of 5-(Morpholinomethyl)-2-thiouracil and triturate it with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle while stirring to create a homogenous suspension.
- · Animal Handling and Dosing:
 - Weigh the animal to calculate the exact volume of the dosing solution to be administered.
 - Gently restrain the animal.
 - Insert a gavage needle of appropriate size for the animal into the esophagus.
 - Slowly administer the calculated volume of the suspension.
 - Monitor the animal for any signs of distress after dosing.

Induction of Hyperthyroidism in a Rat Model

This protocol is based on a common method used for evaluating antithyroid agents.[10]

- Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
- Induction: Administer L-thyroxine (600 µg/kg) orally to the rats for 14 consecutive days to induce a hyperthyroid state.
- Confirmation: At the end of the induction period, collect blood samples to measure serum T3 and T4 levels to confirm the hyperthyroid state.



- Treatment: Divide the hyperthyroid rats into groups and administer **5-(Morpholinomethyl)-2-thiouracil** at various doses for a specified treatment period. Include a vehicle control group and a positive control group (e.g., propylthiouracil, 10 mg/kg).
- Evaluation: At the end of the treatment period, collect blood samples to measure serum T3,
 T4, and TSH levels to assess the efficacy of the compound.

Data Presentation

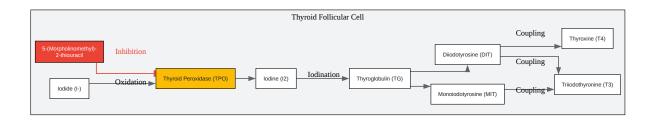
Hypothetical Dose-Response Data in a Hyperthyroid Rat

Model

Treatment Group	Dose (mg/kg)	Mean Serum T4 (ng/dL)	% Reduction in T4 vs. Hyperthyroid Control
Normal Control	-	4.5 ± 0.5	-
Hyperthyroid Control	Vehicle	12.8 ± 1.2	0%
Propylthiouracil	10	6.2 ± 0.8	51.6%
5-(MM)-2-Thiouracil	10	8.5 ± 1.0	33.6%
5-(MM)-2-Thiouracil	30	5.9 ± 0.7	53.9%
5-(MM)-2-Thiouracil	100	4.8 ± 0.6	62.5%

Visualizations

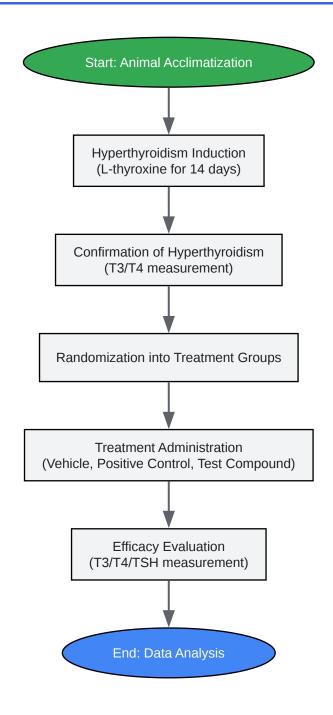




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Caption: Mechanism of action of 5-(Morpholinomethyl)-2-thiouracil.





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Caption: Workflow for evaluating antithyroid efficacy in a rodent model.

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